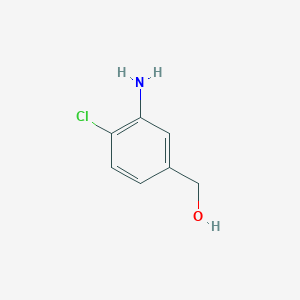

(3-Amino-4-chlorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGOGOLMEYUITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545570 | |

| Record name | (3-Amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104317-94-4 | |

| Record name | (3-Amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-4-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (3-Amino-4-chlorophenyl)methanol, a key building block in synthetic chemistry and drug discovery. Recognizing the nuanced requirements of researchers, this document moves beyond a simple data sheet to offer practical insights into its handling, synthesis, and analytical characterization.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 104317-94-4, is a substituted aromatic alcohol. Its structure, featuring an aminophenyl group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1][2]

Structural and Chemical Identity

The fundamental characteristics of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 104317-94-4 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1CO)N)Cl | [1] |

| InChI Key | JXTKFWIYCRWWJD-UHFFFAOYSA-N | N/A |

Experimentally Determined and Predicted Physical Properties

While comprehensive experimental data for the free base form of this compound is not widely available in published literature, the following table includes available information and computationally predicted values to guide researchers. It is crucial to note that predicted values should be used as estimations and validated experimentally.

| Property | Value | Notes |

| Melting Point | Data not available | Vendor information indicates this has not been experimentally determined.[2][3] |

| Boiling Point | Data not available | Vendor information indicates this has not been experimentally determined.[2][3] |

| Solubility | Data not available | The presence of both an amino and a hydroxyl group suggests potential solubility in polar organic solvents. |

| Appearance | Powder or crystals | [3] |

The hydrochloride salt of this compound is also commercially available and has more extensive safety data.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through various established organic chemistry methodologies. A common and logical route involves the reduction of a suitable nitroaromatic precursor.

Proposed Synthetic Pathway: Reduction of a Nitro Precursor

This synthetic approach leverages the well-established reduction of a nitro group to an amine. The starting material, (3-nitro-4-chlorophenyl)methanol, can be reduced using various reducing agents.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reduction of 3-Nitro-4-chlorobenzaldehyde

-

Dissolve 3-nitro-4-chlorobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent like sodium borohydride (NaBH₄) portion-wise while monitoring the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-nitro-4-chlorophenyl)methanol.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude (3-nitro-4-chlorophenyl)methanol in a suitable solvent like ethanol or concentrated hydrochloric acid.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Upon completion, cool the reaction and, if using a metal reductant, filter off the solids.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield crude this compound.

Step 3: Purification The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Safety, Handling, and Storage

As a research chemical with limited toxicological data for the free base, it is imperative to handle this compound with appropriate caution. The safety information for the hydrochloride salt provides a useful reference.

GHS Hazard Classification (for the Hydrochloride Salt)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons. The splitting patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (two peaks in the range of 3300-3500 cm⁻¹), the C-O stretch of the alcohol (around 1050-1150 cm⁻¹), and aromatic C-H and C=C stretches.[5]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Research and Development

Substituted aminobenzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the amino and hydroxyl groups provides two reactive sites for further chemical transformations.[6] This bifunctionality allows for the construction of more complex molecular architectures.[6]

Caption: Potential applications of this compound.

The unique substitution pattern of this compound makes it a candidate for incorporation into novel therapeutic agents where specific interactions with biological targets are desired.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry. While some of its physical properties are not yet fully characterized, its structural features and reactivity make it a valuable tool for researchers. Adherence to safe handling practices and thorough analytical characterization are essential when working with this compound.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. African Journal of Pure and Applied Chemistry, 7(2), 65-71.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

- de Voogt, P., van der Wielen, F. W., & Govers, H. A. (1998). Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment.

- Berry, A., Musillo, C., Wilson, I. D., Want, E. J., & Bundy, J. G. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1486–1496.

-

ChemSynthesis. (4-chlorophenyl)methanol. [Link]

- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.

- National Council of Educational Research and Training. (n.d.). Chemistry Part 2 for Class 12.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound - CAS:104317-94-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. This compound hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

(3-Amino-4-chlorophenyl)methanol is a substituted aromatic amino alcohol that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a primary alcohol, a primary amine, and a chlorine atom on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. This trifunctionality allows for the strategic and controlled introduction of this scaffold into larger, more complex molecules, making it a sought-after intermediate in the synthesis of pharmaceuticals and other functional materials.

This technical guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, providing a robust and validated synthetic protocol, outlining its full spectroscopic characterization, and exploring its significant applications, particularly in the realm of drug discovery.

Physicochemical Properties and Structural Elucidation

The fundamental characteristics of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 104317-94-4 | |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.60 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, and DMSO | General knowledge |

The hydrochloride salt of this compound is also commonly available, with the CAS number 2703779-62-6.[1]

Synthesis of this compound: A Validated Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-chloro-3-nitrobenzoic acid. This strategy involves the initial reduction of the nitro group to an amine, followed by the reduction of the carboxylic acid to a primary alcohol. This approach is logical as the nitro group is more readily reduced than the carboxylic acid, allowing for a selective first step. The subsequent reduction of the carboxylic acid is a standard and high-yielding transformation.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-4-chlorobenzoic Acid

The initial step involves the reduction of the nitro group of 4-chloro-3-nitrobenzoic acid. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-chlorobenzoic acid, which can often be used in the next step without further purification. If necessary, it can be recrystallized from water or an ethanol/water mixture.

Step 2: Synthesis of this compound

The second step is the reduction of the carboxylic acid functional group of 3-amino-4-chlorobenzoic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[2]

Experimental Protocol:

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve 3-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous THF.

-

Slowly add the solution of 3-amino-4-chlorobenzoic acid to the LiAlH₄ suspension dropwise via an addition funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and results in a granular precipitate that is easy to filter.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following are the expected spectral data:

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.65 | dd | 1H | Ar-H |

| ~4.50 | s | 2H | -CH₂OH |

| ~4.00 (broad) | s | 2H | -NH₂ |

| ~2.50 (broad) | s | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The signals for the -NH₂ and -OH protons are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C-NH₂) |

| ~135 | Ar-C (C-CH₂OH) |

| ~130 | Ar-C (C-Cl) |

| ~128 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~64 | -CH₂OH |

Note: Chemical shifts are approximate and can vary depending on the solvent.

IR (Infrared) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H and O-H stretching (broad) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~1620 | N-H bending (scissoring) |

| 1600-1450 | Aromatic C=C stretching |

| ~1050 | C-O stretching (primary alcohol) |

| ~800 | C-Cl stretching |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 157/159 | [M]⁺ (Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine) |

| 140/142 | [M - OH]⁺ |

| 128/130 | [M - CH₂OH]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a particularly attractive building block in the design and synthesis of novel therapeutic agents. Its strategic importance is highlighted by its use in the development of Factor Xa inhibitors, a class of anticoagulant drugs.

Role as a Benzamidine Mimic in Factor Xa Inhibitors

Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3] Many Factor Xa inhibitors are designed to interact with specific pockets in the enzyme's active site. The S1 pocket, in particular, is a deep, negatively charged pocket that accommodates basic functional groups.

The 3-amino-4-chlorophenyl moiety of this compound serves as a bioisosteric replacement, or "mimic," for the strongly basic benzamidine group, which is a common P1 ligand for Factor Xa. The rationale behind this design choice is to maintain the key interactions with the S1 pocket while improving the overall physicochemical and pharmacokinetic properties of the drug candidate, such as oral bioavailability and metabolic stability. The amino group provides the necessary basicity to interact with the aspartic acid residue (Asp189) at the bottom of the S1 pocket, while the chlorine atom can modulate the electronic properties and lipophilicity of the phenyl ring, potentially enhancing binding affinity and selectivity.[4]

Caption: Role of the 3-amino-4-chlorophenyl moiety in Factor Xa inhibition.

The use of this compound as a starting material allows for the facile introduction of this key pharmacophore. The primary alcohol can be further functionalized to connect to the rest of the inhibitor scaffold, providing a convergent and efficient synthetic route.

Other Potential Applications

The versatile reactivity of this compound opens up possibilities for its use in the synthesis of a wide range of other biologically active molecules. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. This array of potential reactions makes it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs targeting various diseases.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetic intermediate of significant value to the research and drug development community. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules, most notably as a key building block in the design of Factor Xa inhibitors. The synthetic route outlined in this guide is robust and scalable, and the provided spectroscopic data will aid in the unambiguous characterization of the compound. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.

References

-

Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Anthranilamide Derivatives as Factor Xa Inhibitors. Journal of Medicinal Chemistry, 59(1), 133-146. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

-

Drugs.com. List of Factor Xa inhibitors. [Link]

Sources

(3-Amino-4-chlorophenyl)methanol molecular weight

An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, chemical reactivity, analytical characterization, and its strategic application in the synthesis of complex pharmaceutical agents.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzyl alcohol derivative whose value in synthetic chemistry is derived from its bifunctional nature. The presence of a primary amine, a primary alcohol, and a chlorinated aromatic ring provides multiple reaction sites, making it a versatile intermediate.[1]

Key Identifiers and Structural Data

The fundamental properties of this compound are summarized below, providing the essential data for laboratory use and characterization.

| Property | Value | Source(s) |

| Molecular Weight | 157.60 g/mol | |

| Molecular Formula | C₇H₈ClNO | |

| CAS Number | 104317-94-4 | |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-4-chlorobenzyl alcohol | |

| Appearance | Light brown to brown solid | |

| Storage Conditions | Sealed in a dry, cool place (2-8°C) |

Rationale for its Utility in Drug Discovery

The structural arrangement of this compound is of significant interest in medicinal chemistry. The aniline substructure is a common feature in many bioactive molecules; however, it can be susceptible to metabolic oxidation in the liver, potentially leading to toxic byproducts.[3] The specific substitution pattern of this molecule allows chemists to modulate electronic properties and steric hindrance, influencing the metabolic stability and target-binding affinity of the final drug candidate. Its role as a "privileged building block" stems from its proven utility in constructing molecules that interact with important biological targets.[4]

Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available precursors, primarily involving the reduction of functional groups that are more oxidized than the target amine and alcohol. A common and efficient strategy involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.

Conceptual Synthesis Workflow

The overall synthetic pathway involves the selective reduction of a nitro group to an amine and the reduction of a carboxylic acid to a primary alcohol. The order of these steps can be varied, but typically the esterification of the carboxylic acid is performed first, followed by a tandem or sequential reduction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a robust laboratory-scale synthesis adapted from established procedures for the reduction of related nitroarenes and benzoic acids.[5]

Step 1: Synthesis of Methyl 3-amino-4-chlorobenzoate from 3-Nitro-4-chlorobenzoic Acid

-

Esterification: To a solution of 3-nitro-4-chlorobenzoic acid (1 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0°C. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-nitro-4-chlorobenzoate.

-

Nitro Reduction: Dissolve the crude methyl 3-nitro-4-chlorobenzoate in ethanol or methanol. Add ammonium chloride (1 eq.) followed by iron powder (3-5 eq.). Heat the mixture to reflux for 2-4 hours. The progress is monitored by TLC.

-

Expertise Insight: The use of iron in the presence of a mild proton source like ammonium chloride is a classic, cost-effective, and highly selective method for reducing aromatic nitro groups without affecting the ester functionality.[6] Catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C) is an alternative but requires specialized pressure equipment.[7]

-

-

Work-up: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield crude methyl 3-amino-4-chlorobenzoate.

Step 2: Reduction of Methyl 3-amino-4-chlorobenzoate to this compound

-

Ester Reduction: Prepare a suspension of Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool to 0°C.

-

Slowly add a solution of methyl 3-amino-4-chlorobenzoate (1 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Trustworthiness Note: The addition must be slow and controlled as the reaction is highly exothermic. LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters but can be effective in the presence of a Lewis acid or in specific solvent systems.[8]

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a filterable solid.

-

Stir the resulting slurry for 30 minutes, then filter through celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a building block is rooted in the distinct reactivity of its functional groups.

Caption: Workflow for analytical characterization and validation.

Expected Outcomes from Key Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons (with splitting patterns determined by the substitution), a singlet for the benzylic CH₂ protons, and broad singlets for the NH₂ and OH protons (which are exchangeable with D₂O).

-

¹³C NMR: Will show distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached functional groups.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (157.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination. A reversed-phase HPLC method would show a single major peak for the pure compound, with the retention time being characteristic under specific conditions (column, mobile phase, flow rate). [9]* Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches (two bands, ~3350-3450 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic ring, ~1500-1600 cm⁻¹).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound and its hydrochloride salt are classified as hazardous. [2]

GHS Hazard Information

| Hazard Statement | Code | Description |

| H315 | Skin Irrit. 2 | Causes skin irritation |

| H319 | Eye Irrit. 2A | Causes serious eye irritation |

| H335 | STOT SE 3 | May cause respiratory irritation |

| H302 | Acute Tox. 4 | Harmful if swallowed (for hydrochloride salt) |

Data sourced from PubChem. [2]

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11]* Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Keep away from sources of ignition. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and air, as aminobenzyl alcohols can be susceptible to oxidation. [12][13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system. [10]

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the pharmaceutical and chemical industries. Its bifunctional nature, combined with a synthetically accessible structure, provides a robust platform for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is crucial for leveraging its full potential in the complex process of drug discovery and development.

References

-

PubChem. This compound hydrochloride. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. Available at: [Link]

- Google Patents. (2018). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.

-

Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 65-69. Available at: [Link]

-

Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]

-

PubChem. 4-Aminobenzyl alcohol. Available at: [Link]

- Google Patents. (2021). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. CN107739313B.

-

ResearchGate. (2019). Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol. Available at: [Link]

-

Chemical Suppliers. SAFETY DATA SHEET BENZYL ALCOHOL TECH. Available at: [Link]

-

ScholarWorks @ UTRGV. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Available at: [Link]

- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.

-

Carl Roth. (2020). Safety Data Sheet: Benzyl alcohol. Available at: [Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (2014). Asian Journal of Organic Chemistry, 3(12), 1285-1288. Available at: [Link]

-

Satoh, T., Mitsuo, N., & Nishizawa, M. (1981). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1, 1433-1435. Available at: [Link]

-

Publisso. (2018). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available at: [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: benzyl alcohol. Available at: [Link]

-

ResearchGate. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]

-

Zeynizadeh, B., & Rahimi, R. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Korean Chemical Society, 50(1), 30-34. Available at: [Link]

- Google Patents. (1968). Process for producing 4-aminobenzyl alcohol derivatives. US3379620A.

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(7), 1424-1454. Available at: [Link]

-

Shree Chemopharma Ankleshwar Pvt. Ltd. 3 Amino 4 Chloro Benzoic Acid. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Benzyl Alcohol. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

-

US Pharmacopeia (USP). Benzyl Alcohol. Available at: [Link]

-

Advancing Drug Discovery with Specialty Amino Acid Building Blocks. (2026). Available at: [Link]

-

ACS Omega. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

-

Taylor & Francis eBooks. (2021). Drug Discovery with Privileged Building Blocks. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. news.umich.edu [news.umich.edu]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. ewai-group.com [ewai-group.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. chemos.de [chemos.de]

- 12. redox.com [redox.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (3-Amino-4-chlorophenyl)methanol: A Technical Guide

Introduction

(3-Amino-4-chlorophenyl)methanol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. Accurate and comprehensive characterization of this compound is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details not only the expected spectral data but also the underlying principles and experimental workflows, offering a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Groups

This compound possesses a multifaceted structure, incorporating a substituted benzene ring with three distinct functional groups: a primary aromatic amine (-NH₂), a chloro group (-Cl), and a hydroxymethyl group (-CH₂OH). The interplay of these groups dictates the molecule's chemical reactivity and is clearly reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality, reproducible NMR spectra.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for its ability to dissolve a wide range of organic molecules and to slow the exchange of labile protons (e.g., -OH and -NH₂), allowing for their observation in the ¹H NMR spectrum.[1]

-

Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised to prevent sample degradation.

Data Acquisition:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[1]

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~7.2 | d | 1H | Ortho to -CH₂OH and meta to -NH₂. |

| H-5 | ~7.1 | d | 1H | Ortho to -Cl. |

| H-6 | ~6.9 | dd | 1H | Ortho to -NH₂ and meta to -CH₂OH. |

| -CH₂OH | ~4.5 | s | 2H | Benzylic protons adjacent to an electron-withdrawing hydroxyl group. |

| -NH₂ | ~5.0 | s (broad) | 2H | Labile protons of the primary amine. |

| -OH | ~5.3 | s (broad) | 1H | Labile proton of the hydroxyl group. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[2]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (-CH₂OH) | ~140 | Aromatic carbon attached to the hydroxymethyl group. |

| C-2 | ~128 | Aromatic CH. |

| C-3 (-NH₂) | ~145 | Aromatic carbon attached to the electron-donating amino group. |

| C-4 (-Cl) | ~120 | Aromatic carbon attached to the electronegative chlorine atom. |

| C-5 | ~129 | Aromatic CH. |

| C-6 | ~115 | Aromatic CH, shielded by the ortho-amino group. |

| -CH₂OH | ~63 | Carbon of the hydroxymethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for obtaining an infrared spectrum.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3400-3200 | Strong, Broad | Alcohol (-OH) |

| N-H stretch | 3500-3300 | Medium (two bands) | Primary Amine (-NH₂) |

| Aromatic C-H stretch | 3100-3000 | Medium | Aromatic Ring |

| Aliphatic C-H stretch | 2950-2850 | Medium | Methylene (-CH₂-) |

| N-H bend | 1650-1580 | Medium | Primary Amine (-NH₂) |

| Aromatic C=C stretch | 1600-1450 | Medium (multiple bands) | Aromatic Ring |

| C-O stretch | 1260-1000 | Strong | Primary Alcohol (-CH₂OH) |

| C-N stretch | 1335-1250 | Strong | Aromatic Amine |

| C-Cl stretch | 800-600 | Strong | Chloroalkane |

The broadness of the O-H stretch is due to hydrogen bonding. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Several ionization techniques can be employed for the analysis of this compound.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Predicted Mass Spectral Data

The predicted mass spectrum of this compound will show the molecular ion and characteristic fragment ions.

Molecular Ion:

-

[M]⁺: The molecular ion peak would be observed at m/z 157 for the ³⁵Cl isotope and m/z 159 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

-

[M+H]⁺ (in ESI): A prominent peak at m/z 158 (for ³⁵Cl) would be expected.

Key Fragmentation Pathways:

-

Loss of -OH: Fragmentation of the molecular ion by loss of a hydroxyl radical would result in a fragment at m/z 140.

-

Loss of -CH₂OH: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group would lead to a fragment at m/z 126.

-

Benzylic Cleavage: The fragmentation of benzyl alcohols often produces a prominent peak at m/z 79.[4] Alcohols can also undergo α-cleavage and dehydration (loss of water).[5]

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13636475, this compound. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wiley SpectraBase. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2-Amino-4-chlorophenyl)methanol | C7H8ClNO | CID 4134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

A Guide to the Safe Handling of (3-Amino-4-chlorophenyl)methanol for Research and Development

Introduction

(3-Amino-4-chlorophenyl)methanol is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a chlorinated aniline core with a hydroxymethyl group, make it a key intermediate in the synthesis of a diverse range of biologically active molecules. As with many halogenated aromatic amines, the handling of this compound requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.

This technical guide provides a comprehensive overview of the safety and handling procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information presented herein is a synthesis of available data for the compound and its structural analogs, aimed at fostering a strong safety culture in the laboratory.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. Below is a summary of the key properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride | Source |

| CAS Number | 104317-94-4 | 2703779-62-6 | [1] |

| Molecular Formula | C₇H₈ClNO | C₇H₉Cl₂NO | [1][2] |

| Molecular Weight | 157.60 g/mol | 194.06 g/mol | [1][2] |

| Appearance | Solid (presumed) | Solid (presumed) | Inferred |

| Storage | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature | [1] |

Hazard Identification and Toxicological Profile

GHS Hazard Classification

The following GHS classification is for the hydrochloride salt and should be considered applicable to this compound[2]:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

Pictograms:

Toxicological Insights

-

Aromatic Amines: This class of compounds can be readily absorbed through the skin, and by inhalation and ingestion.[3] Some aromatic amines are known or suspected carcinogens.[4]

-

Chlorinated Anilines: These compounds are known to be hematotoxic, meaning they can have adverse effects on the blood, potentially leading to conditions like methemoglobinemia where the blood's ability to carry oxygen is reduced.[5][6] They are also recognized as environmental hazards due to their toxicity to aquatic organisms.[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Part | PPE Recommendation | Rationale |

| Eyes/Face | Safety goggles with side shields or a face shield.[8] | Protects against splashes and airborne particles, preventing serious eye irritation. |

| Skin (Hands) | Nitrile or neoprene gloves. Double gloving is recommended for extended handling. | Aromatic amines can penetrate some glove materials. Nitrile and neoprene offer good resistance.[9] |

| Skin (Body) | A fully buttoned laboratory coat. | Prevents incidental skin contact. |

| Respiratory | Not generally required when working in a fume hood. | A fume hood provides adequate respiratory protection. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid generating dust: Handle the solid material carefully to avoid creating airborne dust.

-

Prevent contact: Avoid all direct contact with the skin, eyes, and clothing.[10]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Incompatibilities: Store away from strong oxidizing agents.[12]

-

Labeling: Ensure the container is clearly labeled with the compound name and all relevant hazard warnings.

Experimental Workflow with Integrated Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, with critical safety checkpoints highlighted.

Caption: Safe handling workflow for experiments involving this compound.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[15]

Spill and Leak Procedures

The appropriate response to a spill depends on its size and the immediate hazards.

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.

-

Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced or removed label on the empty container should be disposed of according to institutional guidelines.

-

Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

Conclusion

This compound is a useful reagent in chemical synthesis but requires careful and informed handling due to its potential hazards. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive approach to safety is paramount in any research endeavor, and the principles outlined in this guide serve as a foundation for responsible laboratory practice.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

National Toxicology Program. (1995). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. PubMed. [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]

-

SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

-

Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube. [Link]

-

ResearchGate. (2025). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. [Link]

-

Ajman University. (n.d.). Procedure for Chemical Spills. [Link]

-

SKC Inc. (2024). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. [Link]

-

Materiale Plastice. (n.d.). Removal of Aromatic Amino-derivatives from Aqueous Solutions Using Polymeric Supports. [Link]

-

PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

-

Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency. [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]

-

Gyan Sanchay. (n.d.). Aromatic Amines. [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

-

Thermo Fisher Scientific. (n.d.). (4-chlorophenyl)methanol, 97%. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

Sources

- 1. This compound - CAS:104317-94-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. chemicalbook.com [chemicalbook.com]

(3-Amino-4-chlorophenyl)methanol material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of (3-Amino-4-chlorophenyl)methanol

This document provides a comprehensive technical guide to the material safety data for this compound (CAS No: 104317-94-4). It is intended for researchers, scientists, and professionals in drug development who handle this compound. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into safe handling protocols, emergency procedures, and the scientific rationale behind these recommendations.

Introduction and Strategic Importance

This compound is a substituted aromatic alcohol of significant interest in medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a versatile primary alcohol on a halogenated phenyl ring, makes it a valuable building block.[2] In the context of drug development, this intermediate is crucial for synthesizing novel therapeutic agents, including potent inhibitors of cellular signaling pathways like the hedgehog signaling pathway, which is a key focus in oncology research.[2] Given its role in creating complex and high-value molecules, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and procedural integrity.

Hazard Identification and Classification

While a specific, comprehensive safety data sheet for this compound is not widely published, data for its hydrochloride salt provides the most authoritative GHS classification currently available.[3] The hazards associated with the free base are expected to be very similar. The compound is classified as hazardous.[3]

Table 1: GHS Classification for this compound Hydrochloride

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3] |

Source: European Chemicals Agency (ECHA) C&L Inventory.[3]

Pictogram:

Signal Word: Warning [3]

The classification indicates that the primary risks are acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory system.[3] These hazards necessitate stringent adherence to handling protocols and the use of appropriate personal protective equipment.

Proactive First-Aid Protocols

Prompt and correct first aid is critical in mitigating exposure. The following protocols are based on best practices for handling hazardous chemical compounds.[4][5]

Inhalation Exposure

Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

Protocol:

-

Immediate Removal: Immediately move the exposed individual to fresh air.[4][5]

-

Respiratory Support: Monitor for any difficulty in breathing.[4] If breathing is difficult, trained personnel should administer oxygen.[5] If breathing ceases, begin artificial respiration immediately, using a barrier device.[4][5]

Skin Contact

The substance is a known skin irritant.[3]

Protocol:

-

Decontamination: Immediately remove all contaminated clothing, double-bagging it for disposal.[6]

-

Washing: Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15-20 minutes.[6] Pay close attention to skin folds, fingernails, and ears.[6]

-

Medical Evaluation: Seek medical attention if irritation develops or persists.

Eye Contact

Direct contact will cause serious eye irritation.[3]

Protocol:

-

Immediate Flushing: Do not delay. Immediately flush the eyes with large amounts of tepid water for at least 15-20 minutes.[4][5]

-

Eyelid Manipulation: Hold the eyelids apart during flushing to ensure the entire surface of the eye and lids are irrigated.[4]

-

Medical Intervention: Seek immediate medical attention.[5]

Ingestion

The compound is harmful if swallowed.[3]

Protocol:

-

Do Not Induce Vomiting: Unless directed to do so by medical personnel.

-

Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water.

-

Medical Emergency: Call a poison control center or doctor immediately for treatment advice.[7][8]

Accidental Release and Spill Management

A systematic approach to spill management is crucial to prevent wider contamination and exposure.

Experimental Protocol: Small-Scale Spill Cleanup

This protocol is designed for spills of gram-scale quantities in a laboratory setting.

-

Evacuate and Isolate: Immediately alert others in the area. Isolate the spill area by at least 50 meters (150 feet) in all directions.[9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 6. This must include, at a minimum, a lab coat, chemical-resistant gloves (nitrile), and safety goggles with side shields.[8][10]

-

Containment: Stop the leak if it is safe to do so. Prevent the spilled material from entering drains or waterways.[9]

-

Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels.

-

Collection: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[9][11]

-

Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol followed by water), collecting all cleaning materials in the same hazardous waste container.

-

Disposal: Dispose of the waste container according to institutional and local environmental regulations.

Caption: Workflow for managing a small-scale chemical spill.

Handling, Storage, and Engineering Controls

The causality behind proper handling and storage procedures is the prevention of accidental exposure and the preservation of chemical integrity.

-

Engineering Controls: All work with this compound, especially handling the solid, should be conducted in a well-ventilated area.[6] A certified chemical fume hood is the standard engineering control to minimize inhalation exposure.[8]

-

Safe Handling Practices: Avoid generating dust. When transferring the solid, use techniques that minimize aerosolization. Do not eat, drink, or smoke in work areas.[8][11] Wash hands thoroughly after handling the chemical.[8] All equipment used when handling the product must be grounded to prevent static discharge.[9][11]

-

Storage Conditions: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended storage condition is at room temperature, sealed from moisture.[1] Keep it away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE) Selection

The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

Caption: Logic for selecting appropriate PPE based on the task.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[10] | Protects against dust particles and splashes, addressing the H319 "Causes serious eye irritation" hazard. |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good general choice).[8][12] Lab coat or chemical-resistant apron. | Prevents skin contact, addressing the H315 "Causes skin irritation" hazard. Nitrile offers good resistance to many solvents and alcohols.[12] |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities that may generate dust. | Mitigates the risk of respiratory irritation (H335) from inhaling fine particles. |

| Hand Hygiene | Wash hands thoroughly before breaks and immediately after handling the product.[8] | A fundamental practice to prevent accidental ingestion and cross-contamination. |

Physical and Chemical Properties

A summary of known physical and chemical properties is provided below. Note that comprehensive experimental data such as melting and boiling points are not consistently reported across commercial suppliers.

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 104317-94-4 | Sunway Pharm Ltd.[1] |

| Molecular Formula | C₇H₈ClNO | Sunway Pharm Ltd.[1] |

| Molecular Weight | 157.60 g/mol | Sunway Pharm Ltd.[1] |

| Appearance | Data not specified (typically an off-white to tan solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Flash Point | Data not available | - |

| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd.[1] |

Stability and Reactivity

-

Reactivity: The compound is generally stable under recommended storage conditions. However, the amino and alcohol groups can be reactive. Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, which can react exothermically with these functional groups.

-

Chemical Stability: Stable under normal temperatures and pressures. Sensitive to moisture and air over long periods.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]

-

Methanol Safety Data Sheet. [Link]

-

Public Health England. Incident management: methanol. GOV.UK. [Link]

-

Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

-

Beauchamp, G. A. & Kostic, M. A. Methanol Toxicity. In: StatPearls. StatPearls Publishing; 2025. [Link]

-

Centers for Disease Control and Prevention. Methanol: Systemic Agent. NIOSH. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

-

National Center for Biotechnology Information. This compound hydrochloride. PubChem. [Link]

-

Methanol Poisoning. First Aid for Suspected Methanol Poisoning. [Link]

-

Poon, R., et al. Effects of tris(4-chlorophenyl)methanol on the rat following short-term oral exposure. Chemosphere, vol. 34, no. 1, 1997, pp. 1-10. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

Public Health England. Methanol: toxicological overview. GOV.UK. [Link]

- Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II)

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

Sources

- 1. This compound - CAS:104317-94-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methanol.org [methanol.org]

- 5. Methanol: Systemic Agent | NIOSH | CDC [cdc.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. chemos.de [chemos.de]

- 8. methanex.com [methanex.com]

- 9. METHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. epa.gov [epa.gov]

- 11. carlroth.com [carlroth.com]

- 12. hsa.ie [hsa.ie]

An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Properties, Synthesis, and Applications

Executive Summary: (3-Amino-4-chlorophenyl)methanol is a crucial bifunctional aromatic building block in modern organic synthesis, particularly within the pharmaceutical industry. Possessing both a nucleophilic amino group and a versatile primary alcohol on a halogenated benzene ring, this compound serves as a key intermediate in the creation of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role in drug discovery and development. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research environment.

Introduction

This compound, also known as 3-amino-4-chlorobenzyl alcohol, is a substituted aromatic compound of significant interest to medicinal and synthetic chemists. Its structural arrangement—an amino group and a hydroxymethyl group positioned meta and para, respectively, to a chlorine atom on a benzene ring—offers a unique combination of reactive sites. This configuration allows for selective chemical modifications, making it an invaluable precursor for a wide range of biologically active molecules. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapeutic agents, where precise control over molecular structure is paramount to achieving desired pharmacological activity.[1]

Physicochemical and Structural Characteristics

The unique reactivity and physical behavior of this compound are dictated by its molecular structure and resulting properties.

Chemical Structure

The molecule consists of a central benzene ring substituted with three different functional groups: an amino (-NH2) group, a chloro (-Cl) group, and a hydroxymethyl (-CH2OH) group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 3-Amino-4-chlorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Amino-4-chlorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF.

-

Addition of Starting Material: Dissolve 3-amino-4-chlorobenzoic acid (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water.

-

Extraction: Filter the resulting aluminum salts and wash the solid with ethyl acetate. Combine the filtrate and the washings. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications in Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable scaffold in drug discovery. The amino group can act as a key hydrogen bond donor/acceptor or as a point for amide bond formation, while the hydroxyl group can be used to introduce ether linkages or other functionalities.

Its utility has been demonstrated in the synthesis of inhibitors for various signaling pathways, which are critical in oncology research. For instance, related aminophenyl alcohol derivatives are used as precursors for hedgehog signaling pathway inhibitors and potent dynamin GTPase inhibitors. [1]These pathways are often dysregulated in various diseases, including cancer, making inhibitors of these pathways promising therapeutic candidates. [1]The chloro-substituent also provides a handle for further functionalization via cross-coupling reactions or can serve to modulate the electronic properties and metabolic stability of the final drug molecule.

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is typically achieved through a combination of spectroscopic methods.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (3H) in the range of δ 6.5-7.5 ppm; a singlet for the benzylic CH₂ group around δ 4.5 ppm; broad singlets for the NH₂ (2H) and OH (1H) protons. |

| Mass Spec (MS) | Predicted m/z values for various adducts can be used for confirmation. For example, the [M+H]⁺ adduct is predicted at m/z 158.03671. [2] |